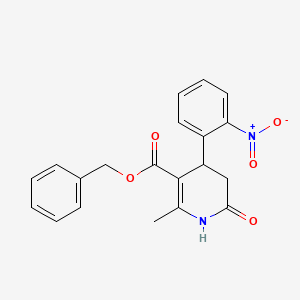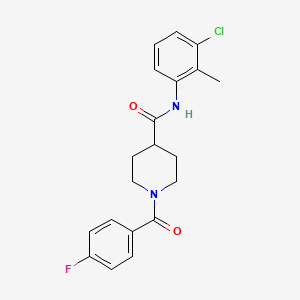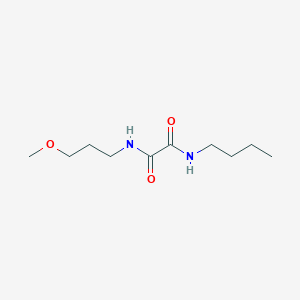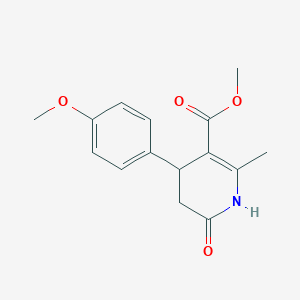
2-nitro-3-(7-quinolinylimino)-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-3-(7-quinolinylimino)-1-indanone, also known as NIQI, is a chemical compound that has been widely studied for its potential applications in scientific research. NIQI is a derivative of indanone, which is a cyclic ketone that is commonly used in the synthesis of pharmaceuticals and other organic compounds. In
Scientific Research Applications
2-nitro-3-(7-quinolinylimino)-1-indanone has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of 2-nitro-3-(7-quinolinylimino)-1-indanone is in the development of new drugs for the treatment of cancer. 2-nitro-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
Mechanism of Action
The mechanism of action of 2-nitro-3-(7-quinolinylimino)-1-indanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-nitro-3-(7-quinolinylimino)-1-indanone has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
2-nitro-3-(7-quinolinylimino)-1-indanone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, 2-nitro-3-(7-quinolinylimino)-1-indanone has been shown to have anti-inflammatory and antioxidant properties. 2-nitro-3-(7-quinolinylimino)-1-indanone has also been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
2-nitro-3-(7-quinolinylimino)-1-indanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity. 2-nitro-3-(7-quinolinylimino)-1-indanone is also stable under a variety of conditions, making it a valuable tool for studying the effects of chemical compounds on biological systems. However, 2-nitro-3-(7-quinolinylimino)-1-indanone has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2-nitro-3-(7-quinolinylimino)-1-indanone has not been extensively studied for its toxicity, so caution should be taken when handling and using this compound.
Future Directions
There are several future directions for research on 2-nitro-3-(7-quinolinylimino)-1-indanone. One area of interest is in the development of new drugs for the treatment of cancer. 2-nitro-3-(7-quinolinylimino)-1-indanone has shown promise as a potential anticancer agent, and further research is needed to optimize its activity and develop more effective drugs. Another area of interest is in the development of drugs for the treatment of neurological disorders. 2-nitro-3-(7-quinolinylimino)-1-indanone has shown neuroprotective effects, and further research is needed to explore its potential for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, 2-nitro-3-(7-quinolinylimino)-1-indanone could be studied for its potential applications in other scientific fields, such as materials science and organic chemistry.
In conclusion, 2-nitro-3-(7-quinolinylimino)-1-indanone is a valuable compound for scientific research, with potential applications in the development of new drugs for the treatment of cancer and neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for studying the effects of chemical compounds on biological systems. Further research is needed to fully explore the potential of 2-nitro-3-(7-quinolinylimino)-1-indanone in these and other areas of scientific research.
Synthesis Methods
2-nitro-3-(7-quinolinylimino)-1-indanone can be synthesized through a multi-step process that involves the condensation of 2-nitrobenzaldehyde and 7-aminoquinoline to form the intermediate 2-nitro-3-(7-quinolinylamino)benzaldehyde. This intermediate is then reacted with indanone in the presence of a catalyst to produce 2-nitro-3-(7-quinolinylimino)-1-indanone. The synthesis of 2-nitro-3-(7-quinolinylimino)-1-indanone has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
properties
IUPAC Name |
2-nitro-3-quinolin-7-yliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-18-14-6-2-1-5-13(14)16(17(18)21(23)24)20-12-8-7-11-4-3-9-19-15(11)10-12/h1-10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSRVURXCMXWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC4=C(C=CC=N4)C=C3)C(C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-3-quinolin-7-yliminoinden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
